molecular formula C10H14N2O2 B8680914 N-Benzyl-L-serinamide CAS No. 175481-31-9

N-Benzyl-L-serinamide

Cat. No. B8680914
M. Wt: 194.23 g/mol
InChI Key: WYCNJBXJCACFCM-VIFPVBQESA-N
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Patent
US06133261

Procedure details

HCl (8.00 g, 219.4 mmol) was passed into MeOH (250 mL), and then D-serine ((R)-5) (20.00 g, 190.3 mmol) was added. The reaction solution was heated at reflux (18 h), then benzylamine (81.6 mL, 761 mmol) was added, and then the reaction mixture was heated for additional 18 h. The solvent was removed under reduced pressure, the insoluble salts were filtered, and the excess benzylamine was removed under high vacuum (Kugelrohr). The residue was dissolved in H2O (100 mL), and the product was extracted with CHCl3 (8×200 mL). The organic layers were combined and dried (Na2SO4), and the solvent was removed under reduced pressure. The residue was triturated with Et2O (150 mL) and filtered to vie 10.0 g (27%) of the product as white solid: mp 74-78° C.; [α]23D (c=1, MeOH)=1.6°.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
81.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@@H:3]([C:6]([OH:8])=O)[CH2:4][OH:5].[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CO>[CH2:9]([NH:16][C:6](=[O:8])[CH:3]([NH2:2])[CH2:4][OH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N[C@H](CO)C(=O)O
Step Three
Name
Quantity
81.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (18 h)
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for additional 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the insoluble salts were filtered
CUSTOM
Type
CUSTOM
Details
the excess benzylamine was removed under high vacuum (Kugelrohr)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CHCl3 (8×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
[α]23D (c=1, MeOH)=1.6°

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NC(C(CO)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133261

Procedure details

HCl (8.00 g, 219.4 mmol) was passed into MeOH (250 mL), and then D-serine ((R)-5) (20.00 g, 190.3 mmol) was added. The reaction solution was heated at reflux (18 h), then benzylamine (81.6 mL, 761 mmol) was added, and then the reaction mixture was heated for additional 18 h. The solvent was removed under reduced pressure, the insoluble salts were filtered, and the excess benzylamine was removed under high vacuum (Kugelrohr). The residue was dissolved in H2O (100 mL), and the product was extracted with CHCl3 (8×200 mL). The organic layers were combined and dried (Na2SO4), and the solvent was removed under reduced pressure. The residue was triturated with Et2O (150 mL) and filtered to vie 10.0 g (27%) of the product as white solid: mp 74-78° C.; [α]23D (c=1, MeOH)=1.6°.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
81.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@@H:3]([C:6]([OH:8])=O)[CH2:4][OH:5].[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CO>[CH2:9]([NH:16][C:6](=[O:8])[CH:3]([NH2:2])[CH2:4][OH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N[C@H](CO)C(=O)O
Step Three
Name
Quantity
81.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (18 h)
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for additional 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the insoluble salts were filtered
CUSTOM
Type
CUSTOM
Details
the excess benzylamine was removed under high vacuum (Kugelrohr)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CHCl3 (8×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
[α]23D (c=1, MeOH)=1.6°

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NC(C(CO)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133261

Procedure details

HCl (8.00 g, 219.4 mmol) was passed into MeOH (250 mL), and then D-serine ((R)-5) (20.00 g, 190.3 mmol) was added. The reaction solution was heated at reflux (18 h), then benzylamine (81.6 mL, 761 mmol) was added, and then the reaction mixture was heated for additional 18 h. The solvent was removed under reduced pressure, the insoluble salts were filtered, and the excess benzylamine was removed under high vacuum (Kugelrohr). The residue was dissolved in H2O (100 mL), and the product was extracted with CHCl3 (8×200 mL). The organic layers were combined and dried (Na2SO4), and the solvent was removed under reduced pressure. The residue was triturated with Et2O (150 mL) and filtered to vie 10.0 g (27%) of the product as white solid: mp 74-78° C.; [α]23D (c=1, MeOH)=1.6°.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
81.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@@H:3]([C:6]([OH:8])=O)[CH2:4][OH:5].[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CO>[CH2:9]([NH:16][C:6](=[O:8])[CH:3]([NH2:2])[CH2:4][OH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N[C@H](CO)C(=O)O
Step Three
Name
Quantity
81.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (18 h)
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for additional 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the insoluble salts were filtered
CUSTOM
Type
CUSTOM
Details
the excess benzylamine was removed under high vacuum (Kugelrohr)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CHCl3 (8×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
[α]23D (c=1, MeOH)=1.6°

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NC(C(CO)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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